2-吗啉基苯甲醛

描述

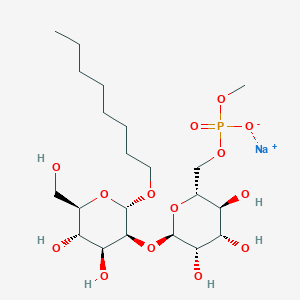

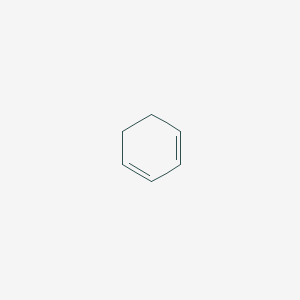

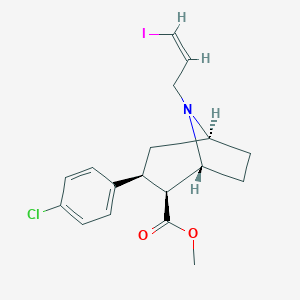

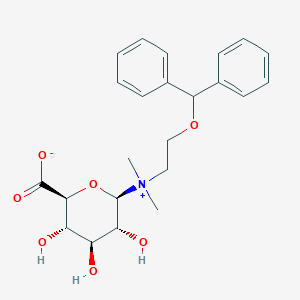

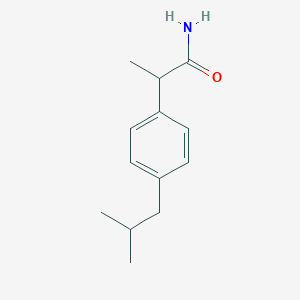

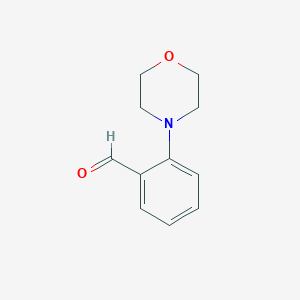

2-Morpholinobenzaldehyde, also known as 2- (4-morpholinyl)benzaldehyde, is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of morpholines, including 2-Morpholinobenzaldehyde, has been a subject of research. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The molecular structure of 2-Morpholinobenzaldehyde consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .

Physical And Chemical Properties Analysis

2-Morpholinobenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 342.8±37.0 °C at 760 mmHg, and a melting point of 45-48ºC . It is a solid substance at room temperature .

科学研究应用

Chemical Synthesis

2-Morpholinobenzaldehyde is often used as a reagent in chemical synthesis . It is a versatile compound that can be used to produce a variety of other chemicals .

Chemiluminescent Activators

One of the unique applications of 2-Morpholinobenzaldehyde is its use in the synthesis of lophine derivatives, which serve as chemiluminescent in vitro activators for the detection of free radicals . These compounds are used in research to measure the overproduction of free radicals and reactive oxygen species (ROS), which are known to cause oxidative stress .

Detection of Oxidative Stress

The lophine derivatives synthesized from 2-Morpholinobenzaldehyde can be used in various systems for chemiluminescent assay in vitro . These include Fenton’s system for the generation of hydroxyl and –OH species, hydrogen peroxide (H2O2), iron (II) sulfate (FeSO4), glutathione-peroxidase for monitoring the deactivation of H2O2, ascorbic acid-Fenton’s reagent, and reduced α-nicotinamide adenine dinucleotide (NADH)-phenazine methosulfate for the generation of superoxide radicals (O2·−) .

Biological Research

2-Morpholinobenzaldehyde and its derivatives can be used as chemiluminescent probes in medical and biological research . They can help in the study of free radical reactions and the generation of reactive oxygen species (ROS), which are vital in metabolism .

Pharmaceutical Research

In pharmaceutical research, 2-Morpholinobenzaldehyde can be used in the development of new drugs. Its derivatives can be used to study the effects of oxidative stress in various diseases .

Material Science

In material science, 2-Morpholinobenzaldehyde can be used in the synthesis of new materials. Its derivatives can be used to study their physicochemical properties .

安全和危害

作用机制

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.96, indicating a moderate level of lipophilicity, which could impact its bioavailability .

Action Environment

Environmental factors such as pH, temperature, and salinity can influence the action, efficacy, and stability of many compounds . Specific information on how these factors influence 2-morpholinobenzaldehyde is currently unavailable .

属性

IUPAC Name |

2-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-9-10-3-1-2-4-11(10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTAEWVBVHSDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371767 | |

| Record name | 2-Morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholinobenzaldehyde | |

CAS RN |

58028-76-5 | |

| Record name | 2-Morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the role of 2-Morpholinobenzaldehyde in the synthesis of 1,2-pyrrole-annulated benzazepines?

A1: 2-Morpholinobenzaldehyde serves as a crucial starting material in the Brønsted acid-catalyzed synthesis of 1,2-pyrrole-annulated benzazepines. [] The reaction involves a domino sequence starting with a dehydration reaction between 2-arylpyrroles and 2-Morpholinobenzaldehyde. This is followed by a 1,5-hydride shift and a final cyclization step, ultimately forming the desired 1,2-pyrrole-annulated benzazepine product. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。